

# centanafadine mechanism of action

## norepinephrine dopamine serotonin reuptake inhibitor

**Author:** Smolecule Technical Support Team. **Date:** February 2026

### Compound Focus: Centanafadine

CAS No.: 924012-43-1

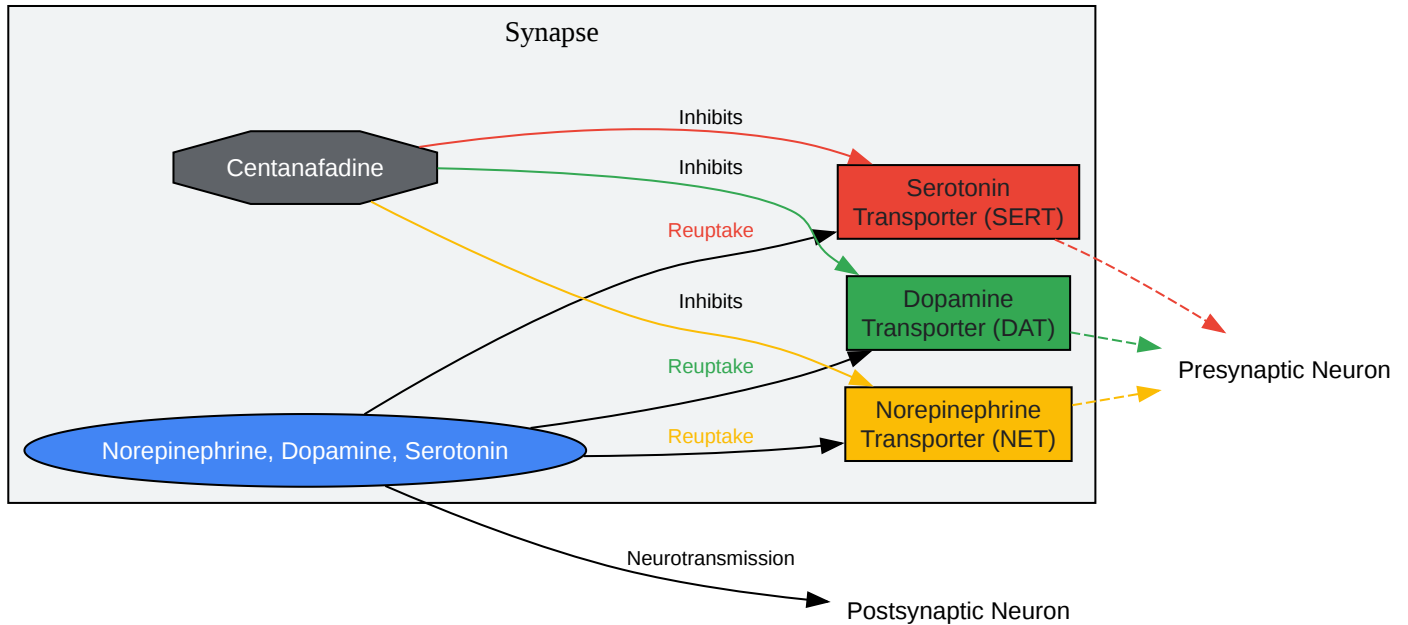
Cat. No.: S651680

[Get Quote](#)

## Mechanism of Action and Pharmacological Profile

**Centanafadine's** primary mechanism is the inhibition of the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters [1]. This triple reuptake inhibition increases the availability of these neurotransmitters in the synaptic cleft.

The diagram below illustrates **centanafadine's** mechanism of action at the synapse:



[Click to download full resolution via product page](#)

**Centanafadine** inhibits NET, DAT, and SERT transporters to increase neurotransmitter levels in the synaptic cleft.

The table below summarizes the quantitative **in vitro** binding affinity of **centanafadine** for each transporter, expressed as the half-maximal inhibitory concentration (IC<sub>50</sub>) [1]:

Transporter Target	IC <sub>50</sub> (nM)	Inhibition Ratio
Norepinephrine Transporter (NET)	6 nM	1
Dopamine Transporter (DAT)	38 nM	6
Serotonin Transporter (SERT)	83 nM	14

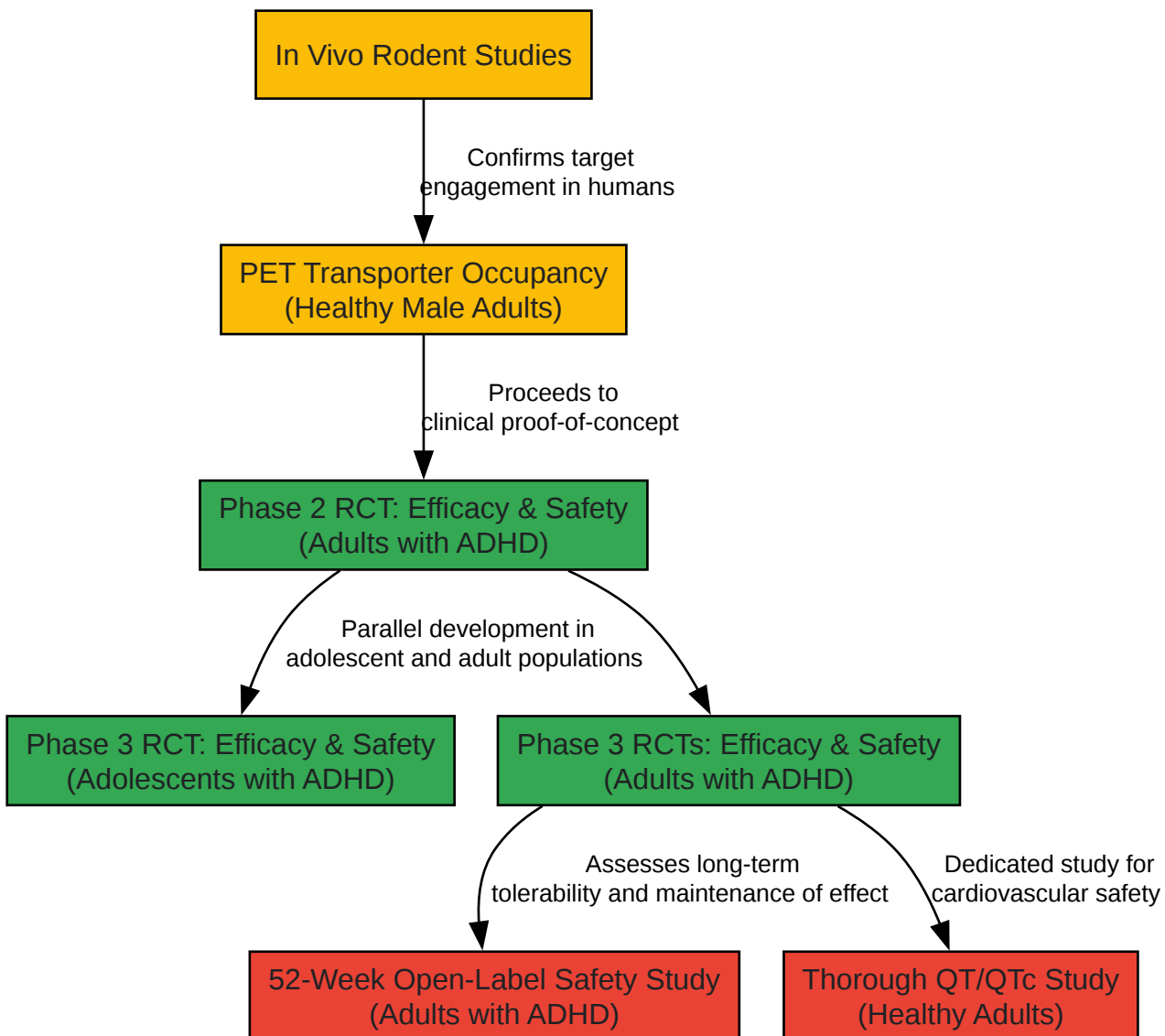
Its strongest affinity is for NET, followed by DAT and SERT, with an inhibition ratio of 1:6:14, respectively [2] [1]. **In vivo** positron emission tomography (PET) studies in healthy males have confirmed that **centanafadine** achieves occupancy at all three transporter targets in the human brain [3].

## Key Experimental Data and Clinical Evidence

Substantial evidence from preclinical and clinical studies supports the efficacy and safety of **centanafadine** for ADHD.

## Neurochemical Efficacy & Clinical Workflow

**Centanafadine**'s development involved a sequence of experiments from **in vivo** neurochemistry to human clinical trials. The diagram below outlines this key experimental workflow:



[Click to download full resolution via product page](#)

Key experimental workflow from preclinical neurochemistry to clinical safety studies.

Key findings from these studies include:

- **In Vivo Rodent Studies:** **Centanafadine** demonstrated a dose-dependent increase in extracellular levels of norepinephrine, dopamine, and serotonin in the prefrontal cortex, a key brain region for attention and executive function [3].
- **Clinical Efficacy:** In a Phase 3 trial with adolescents, **centanafadine** (328.8 mg once daily) showed a statistically significant improvement in ADHD Rating Scale-5 (ADHD-RS-5) scores versus placebo at week 6, with effects observed as early as week 1 [2]. Phase 3 trials in adults also demonstrated significant symptom improvement on the Adult Investigator Symptom Rating Scale (AISRS) at total daily doses of 200 mg and 400 mg [4].

- **Long-term Safety:** A 52-week open-label study in adults demonstrated that **centanafadine** SR 400 mg was safe and well-tolerated for long-term treatment. The most common adverse events were insomnia, nausea, diarrhea, and headache, which were mostly mild to moderate [4] [5].

## Cardiovascular Safety Protocol

A thorough QT/QTc study was critical to evaluating **centanafadine's** potential effect on cardiac repolarization, a known risk with some drugs [3]. The key methodological details are summarized below:

Protocol Aspect	Description
Design	Randomized, double-blind, placebo- and active-controlled (moxifloxacin 400 mg), 3-period crossover trial.
Participants	30 healthy adults (18-65 years).
Centanafadine Dose	Supratherapeutic dose of 800 mg total daily dose (400 mg twice daily).
Primary Endpoint	Placebo-corrected change from baseline in QTcF interval ( $\Delta\Delta\text{QTcF}$ ).
ECG Analysis	Concentration-QTc (C-QTc) modeling.
Key Finding	Centanafadine and its major metabolite showed no clinically meaningful effect on cardiac repolarization [3].

## Positioning in ADHD Treatment Landscape

**Centanafadine's** triple reuptake inhibition offers a unique profile in the ADHD pharmacopeia. Its efficacy appears to be **comparable to other non-stimulants** like atomoxetine and viloxazine, though it may be slightly less robust than stimulant medications [2]. However, its potential advantages lie in its different side effect profile and theoretical benefits.

- **Theoretical Benefits for Comorbidities:** The serotonergic activity of **centanafadine** suggests it could help address common comorbid symptoms like emotional dysregulation, anxiety, and low

mood, though robust clinical data confirming direct efficacy for these mood symptoms is still emerging [2].

- **Safety and Tolerability:** Clinical trials have reported lower risks of anxiety, initial insomnia, and other adverse events compared to methylphenidate and atomoxetine. It also has no indication of abuse potential, making it a viable option for patients at risk for stimulant misuse [2].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Centanafadine [en.wikipedia.org]
2. Centanafadine: A Novel Triple Reuptake Inhibitor for the ... [mghpsychnews.org]
3. A Randomized Thorough QT Trial Using Concentration ... [pmc.ncbi.nlm.nih.gov]
4. 52-Week Open-Label Safety and Tolerability Study of ... [pmc.ncbi.nlm.nih.gov]
5. 52-Week Open-Label Safety and Tolerability Study of ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [centanafadine mechanism of action norepinephrine dopamine serotonin reuptake inhibitor]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b651680#centanafadine-mechanism-of-action-norepinephrine-dopamine-serotonin-reuptake-inhibitor>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)